molecular formula C18H16N6O2 B079764 Disperse Red 73 CAS No. 12270-46-1

Disperse Red 73

Cat. No. B079764
CAS RN: 12270-46-1
M. Wt: 348.4 g/mol
InChI Key: QEORVDCGZONWCJ-UHFFFAOYSA-N
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Description

Disperse Red 73, also known as C.I. Disperse Red 73 or C.I. 11116, is a single azo class dye . It is a dark red powder that is soluble in ethanol, acetone, and benzene . It is used in various dyeing methods and is suitable for superfine fiber dyeing .


Synthesis Analysis

Disperse Red 73 is synthesized by the diazotization and coupling of 2-Cyano-4-nitroaniline and N-ethyl-N-cyanoethylaniline .


Molecular Structure Analysis

The molecular formula of Disperse Red 73 is C18H16N6O2, and its molecular weight is 348.36 . The molecular structure was analyzed using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) .


Chemical Reactions Analysis

The degradation of Disperse Red 73 by hydroxyl radical (·OH) has been investigated . The study found that the ·OH radical attack on Disperse Red 73 is more favorable via the azo (N=N) site .


Physical And Chemical Properties Analysis

Disperse Red 73 is a dark red powder that is soluble in ethanol, acetone, and benzene . It has a melting point of 149-150 °C . The dyeing appropriate pH value for Disperse Red 73 is between 3 and 7 .

Scientific Research Applications

  • Solubility in Supercritical Carbon Dioxide : The solubility of Disperse Red 73 in supercritical carbon dioxide is crucial for the development of supercritical fluid dyeing technology. This solubility is influenced by pressure, temperature, and molecular polarity of the dye. Additionally, the presence of other dyes can affect its solubility through co-solvent and competing dissolution effects (Dong, Xu, Lu, & Lin, 2010).

  • Crystal Structure Analysis : The crystal structure of Disperse Red 73 has been determined using single-crystal X-ray diffraction analysis. This analysis provides insights into the molecular arrangement and stability of the dye, which is critical for its application in various materials (Lee et al., 2009).

  • Dyeing Thermodynamics : Research on the thermodynamics of dyeing with Disperse Red 73, including parameters like partition coefficient, standard affinity, enthalpy change, and entropy change, helps in understanding the dyeing process and improving dyeing techniques (Juan, 2011).

  • Environmental and Health Impact : Studies have shown that Disperse Red 73 can have toxic and genotoxic effects on organisms. For instance, in mice, it caused an increase in DNA damage and affected reproductive health (Fernandes, Bustos-Obregon, & Salvadori, 2015).

  • Fluorescence Emission : The fluorescence emission of Disperse Red 73 in various solvents at room temperature has been measured, providing valuable information for its potential use in optical devices (Toro et al., 2008).

  • Photophysics in Mixed Systems : Understanding the photophysics of Disperse Red 73 in combination with other dyes is important for its application in environments where multiple dyes are used together. This research has implications for the dye's photostability and application in outdoor environments (Kim et al., 2021).

  • Nonlinear Optical Properties : The nonlinear optical properties of Disperse Red 73 have been studied, which is significant for its application in optical materials and devices (Rangel-Rojo et al., 1998).

Safety And Hazards

Disperse Red 73 should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapors should also be avoided .

Future Directions

The high polarizability response of Disperse Red 73 suggests that it is a promising candidate for tailor-made photonic and optoelectronic device development . Additionally, its degradation by hydroxyl radical indicates potential for detoxification of industrial wastes containing this dye .

properties

IUPAC Name

2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-2-23(11-3-10-19)16-6-4-15(5-7-16)21-22-18-9-8-17(24(25)26)12-14(18)13-20/h4-9,12H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEORVDCGZONWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044601
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Red 73

CAS RN

16889-10-4
Record name 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16889-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fantagen-rubine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016889104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2-[2-[4-[(2-cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-({4-[(2-Cyanoethyl)(ethyl)amino]phenyl}diazenyl)-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-5-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.188
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Record name DISPERSE RED 73
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
P Dong, M Xu, X Lu, C Lin - Fluid phase equilibria, 2010 - Elsevier
… (Disperse Red 73 + CO 2 and Disperse Yellow 119 + CO 2 ) and ternary (Disperse Red 73 … the solubilities of Disperse Yellow 119 and Disperse Red 73, respectively. The solubility data …
Number of citations: 42 www.sciencedirect.com
JE Lee, HJ Kim, MR Han, SY Lee, WJ Jo, SS Lee… - Dyes and …, 2009 - Elsevier
… In summary, the single crystals of CI Disperse Red 65 and Disperse Red 73 were grown and their crystal structures were characterized by X-ray analysis. In view of the single molecule …
Number of citations: 20 www.sciencedirect.com
V Buscio, S Brosillon, J Mendret, M Crespi… - Materials, 2015 - mdpi.com
… Taking into account these considerations, this paper investigates the potential use of a photocatalytic membrane reactor for the degradation of CI Disperse Red 73 (DR73) using TiO 2 in …
Number of citations: 50 www.mdpi.com
J Zheng, XU Mingxian, LU Xueyan… - Chinese Journal of …, 2010 - Elsevier
… However, there is no crossover pressure for CI Disperse Red 73. The solubilities are also affected by molecular polarity of dyes. The co-solvent effect exhibited in the dissolving process …
Number of citations: 26 www.sciencedirect.com
OO Wahab, LO Olasunkanmi, KK Govender… - Chemistry Africa, 2022 - Springer
… Responding further, we investigated in this work the degradation of Disperse red 73 [an aminoazobenzene based disperse dye (Fig. 1)] by ·OH radical using density functional theory (…
Number of citations: 1 link.springer.com
AA Kadam, AN Kulkarni, HS Lade… - International …, 2014 - Elsevier
… The purpose of this study was to adsorb azo dye Disperse Red 73 (DR73) on sugarcane bagasse (SCB) and its further bioremediation using consortium-RARB under SSF. The particle …
Number of citations: 31 www.sciencedirect.com
G Meireles, MA Daam, ALM Sanches… - Chemico-Biological …, 2018 - Elsevier
… The aim of this study was to evaluate the potential toxic effects of textile dyes Disperse Red 60, Disperse Red 73 and Disperse Red 78 in zebrafish early life stages. To this end, …
Number of citations: 29 www.sciencedirect.com
JH Franco, AB Aissa, GG Bessegato… - … Science and Pollution …, 2017 - Springer
… This paper presents the preparation, characterization, and optimization of an MMIP for the preconcentration of disperse red 73 dye (DR73) and its subsequent efficient degradation by …
Number of citations: 4 link.springer.com
SS Shimo, MZ Uddin - AATCC Journal of Research, 2021 - journals.sagepub.com
… The best levelness was obtained using CI Disperse Red 73 (an azo-based, low-energy level disperse dye), which exhibited the highest migration index (MI%) value. LDI results were …
Number of citations: 2 journals.sagepub.com
S Yu, H Zhang, L Pei, S Liang, A Dong, J Wang - Fibers and Polymers, 2022 - Springer
… In this paper, two azo disperse dyes with different substituents were synthesized, and compared with CI Disperse Red 73 to study the relationship between structure and dyeing …
Number of citations: 11 link.springer.com

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